Essential Intermediate for the FDA-Approved Topical Antibiotic Ozenoxacin
1-(2,4-Dichloro-3-methylphenyl)ethanone is a patented and required starting material for synthesizing the key intermediate of Ozenoxacin, an FDA-approved non-fluorinated quinolone antibiotic . The synthetic route described in patent literature explicitly uses this dichloro-methyl-substituted acetophenone to construct the core quinolone scaffold. In contrast, a non-methylated analog like 2,4-dichloroacetophenone cannot be used in this process because the 3-methyl group is conserved in the final drug substance, 1-cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)-3-pyridinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, where the 8-methyl group is critical for its activity against resistant bacteria like MRSA .
| Evidence Dimension | Synthetic utility as a registered intermediate for a specific FDA-approved drug (Ozenoxacin) |
|---|---|
| Target Compound Data | Validated key intermediate; the 3-methyl group is conserved in the final Ozenoxacin molecule (8-methyl position). |
| Comparator Or Baseline | 2,4-Dichloroacetophenone (lacks 3-methyl group). |
| Quantified Difference | The comparator cannot be used to produce the correct Ozenoxacin API, as the final product would be a des-methyl analog with unknown and unapproved biological activity. |
| Conditions | Multi-step organic synthesis as described in patent literature for Ozenoxacin. |
Why This Matters
For procurement in a GMP or pharmaceutical R&D setting, only this specific CAS number ensures the synthesis will yield the approved drug substance, making it a non-substitutable item on a bill of materials.
